molecular formula C16H26N2O5S B14174642 N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide CAS No. 920527-21-5

N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide

Cat. No.: B14174642
CAS No.: 920527-21-5
M. Wt: 358.5 g/mol
InChI Key: NRDWZELJHAHDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a decane chain and a nitrophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide typically involves the reaction of 4-hydroxy-2-nitroaniline with decane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N-(4-Hydroxyphenyl)decanesulfonamide: Similar structure but lacks the nitro group.

    N-(4-Nitrophenyl)decanesulfonamide: Similar structure but lacks the hydroxyl group.

Uniqueness

N-(4-Hydroxy-2-nitrophenyl)decane-1-sulfonamide is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring.

Properties

CAS No.

920527-21-5

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)decane-1-sulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-2-3-4-5-6-7-8-9-12-24(22,23)17-15-11-10-14(19)13-16(15)18(20)21/h10-11,13,17,19H,2-9,12H2,1H3

InChI Key

NRDWZELJHAHDKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.